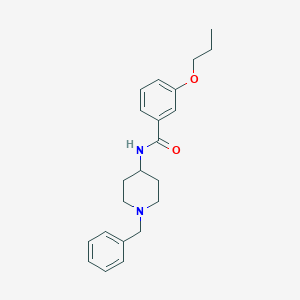![molecular formula C18H19NO3 B268279 N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It is a derivative of paracetamol and is believed to act as an endocannabinoid reuptake inhibitor, which means that it can increase the levels of endocannabinoids in the body.
Aplicaciones Científicas De Investigación
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide has been studied for its potential therapeutic benefits in a variety of fields, including pain management, neuroprotection, and cancer treatment. It has been shown to have anti-inflammatory and analgesic properties, and it may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Mecanismo De Acción
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide is believed to act as an endocannabinoid reuptake inhibitor, which means that it can increase the levels of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that bind to cannabinoid receptors in the body, and they play a role in regulating pain, inflammation, and other physiological processes. By inhibiting the reuptake of endocannabinoids, N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide can increase their levels in the body and enhance their effects.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models, and it may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide has several advantages for lab experiments, including its synthetic nature, which allows for precise control over the dosage and purity of the compound. Additionally, N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide has been extensively studied in animal models, making it a well-established research tool. However, there are also limitations to using N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound, as well as the potential for off-target effects that may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide, including further exploration of its potential therapeutic benefits in pain management, neuroprotection, and cancer treatment. Additionally, researchers may investigate the mechanism of action of N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide in more detail, as well as its potential interactions with other compounds in the body. Finally, there may be opportunities to develop new synthetic derivatives of N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide with improved therapeutic properties and reduced side effects.
Métodos De Síntesis
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 2-methylphenol with allyl bromide, followed by the reaction of the resulting product with 2-(2-methylphenoxy)acetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Propiedades
Nombre del producto |
N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
2-(2-methylphenoxy)-N-(2-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19NO3/c1-3-12-21-17-11-7-5-9-15(17)19-18(20)13-22-16-10-6-4-8-14(16)2/h3-11H,1,12-13H2,2H3,(H,19,20) |
Clave InChI |
CKUFVRGIZOEASK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OCC=C |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268196.png)
![2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide](/img/structure/B268197.png)
![N-(3-methoxypropyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B268199.png)
![3-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268200.png)
![N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268201.png)
![3,5-dichloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268206.png)
![3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B268208.png)
![N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide](/img/structure/B268210.png)
![2-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268212.png)
![2-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268215.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B268216.png)
![N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B268217.png)
![3-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268218.png)
